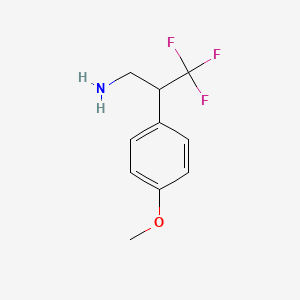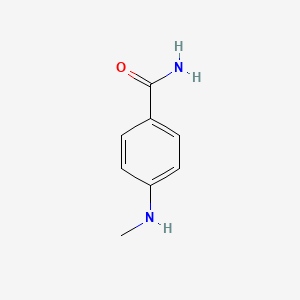
4-(Methylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylamino)benzamide is an organic compound with the molecular formula C8H10N2O It is a derivative of benzamide, where the amine group is substituted with a methylamino group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Methylamino)benzamide can be synthesized through the direct condensation of 4-(methylamino)benzoic acid with ammonia or amines. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . Another method involves the reduction of 4-nitrobenzamide followed by methylation of the resulting 4-aminobenzamide .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions and improved yields. The use of microreactor systems has been shown to be effective in optimizing the reaction parameters and scaling up the production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted benzamides, quinones, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(Methylamino)benzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Methylamino)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific proteases or kinases, thereby modulating various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzamide: Similar structure but lacks the methyl group on the amine.
4-Nitrobenzamide: Contains a nitro group instead of a methylamino group.
4-Methoxybenzamide: Contains a methoxy group instead of a methylamino group.
Uniqueness
4-(Methylamino)benzamide is unique due to the presence of the methylamino group, which can influence its reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to its analogs .
Eigenschaften
CAS-Nummer |
38359-26-1 |
|---|---|
Molekularformel |
C8H10N2O |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
4-(methylamino)benzamide |
InChI |
InChI=1S/C8H10N2O/c1-10-7-4-2-6(3-5-7)8(9)11/h2-5,10H,1H3,(H2,9,11) |
InChI-Schlüssel |
FMTRZMBJVKKIEF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=C(C=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



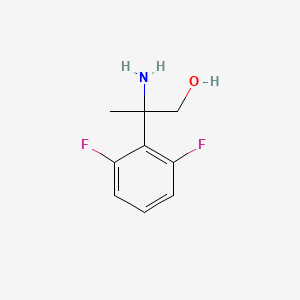
![Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13532575.png)
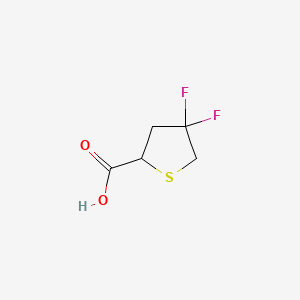
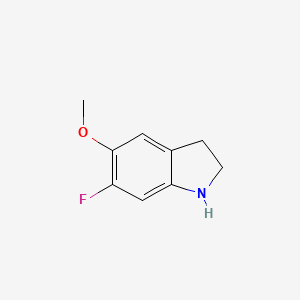
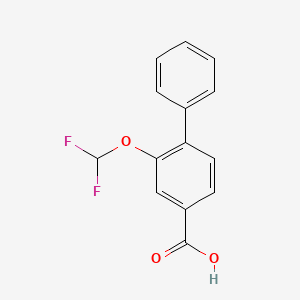
aminehydrochloride](/img/structure/B13532586.png)
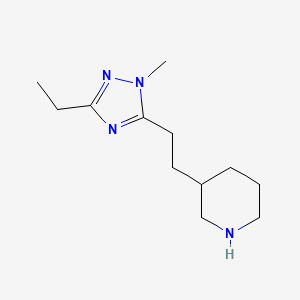
![Tert-butyl 2-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13532609.png)
![2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylicacidhydrochloride](/img/structure/B13532615.png)
![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13532622.png)

![rel-2-[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13532637.png)
